molecular formula C13H14N2O2 B15329952 Ethyl 3-amino-7-methylquinoline-2-carboxylate

Ethyl 3-amino-7-methylquinoline-2-carboxylate

Cat. No.: B15329952
M. Wt: 230.26 g/mol
InChI Key: KMTPDLQROAFRQQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-methylquinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-7-methylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid, can be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-7-methylquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-7-methylquinoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. Additionally, it can inhibit certain enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dimethylquinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones
  • Quinolinyl-pyrazoles

Uniqueness

Ethyl 3-amino-7-methylquinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to other quinoline derivatives, it has shown promising results in preliminary studies for its antimicrobial and anticancer properties .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 3-amino-7-methylquinoline-2-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-10(14)7-9-5-4-8(2)6-11(9)15-12/h4-7H,3,14H2,1-2H3

InChI Key

KMTPDLQROAFRQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)C)N

Origin of Product

United States

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